molecular formula C10H14N2O B2641076 N-Ethyl 4-(aminomethyl)benzamide CAS No. 777055-55-7

N-Ethyl 4-(aminomethyl)benzamide

Cat. No.: B2641076
CAS No.: 777055-55-7
M. Wt: 178.235
InChI Key: YUCCNGHVNHMOBD-UHFFFAOYSA-N
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Description

N-Ethyl 4-(aminomethyl)benzamide: is an organic compound with the molecular formula C10H14N2O It is a benzamide derivative characterized by the presence of an ethyl group attached to the nitrogen atom and an aminomethyl group attached to the benzene ring

Scientific Research Applications

Chemistry: N-Ethyl 4-(aminomethyl)benzamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for research and development.

Biology and Medicine: This compound has shown potential as a tyrosine kinase inhibitor, making it a candidate for anticancer drug development. Studies have demonstrated its inhibitory activity against various receptor tyrosine kinases, which are crucial targets in cancer therapy .

Industry: In the industrial sector, this compound is used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of functional materials.

Safety and Hazards

While specific safety and hazard information for N-Ethyl 4-(aminomethyl)benzamide is not available, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation: One common method for synthesizing N-Ethyl 4-(aminomethyl)benzamide involves the direct condensation of 4-(aminomethyl)benzoic acid with ethylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Ultrasonic Irradiation: Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Ethyl 4-(aminomethyl)benzamide can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction of the benzamide group can yield the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted benzamides depending on the reagents used.

Mechanism of Action

The mechanism of action of N-Ethyl 4-(aminomethyl)benzamide as a tyrosine kinase inhibitor involves its binding to the active site of the kinase enzyme. This binding prevents the phosphorylation of tyrosine residues on target proteins, thereby inhibiting the signaling pathways that promote cell proliferation and survival. The compound’s flexible linker allows it to bypass bulky residues and achieve effective binding to the active center of the kinase .

Comparison with Similar Compounds

  • 4-(aminomethyl)benzamide
  • N-Methyl 4-(aminomethyl)benzamide
  • N-Propyl 4-(aminomethyl)benzamide

Comparison: N-Ethyl 4-(aminomethyl)benzamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl group may provide a balance between hydrophobicity and steric effects, potentially enhancing its binding affinity and selectivity for certain targets.

Properties

IUPAC Name

4-(aminomethyl)-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCCNGHVNHMOBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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